molecular formula C24H27ClN4O2 B2583762 3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034507-20-3

3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide

Cat. No. B2583762
CAS RN: 2034507-20-3
M. Wt: 438.96
InChI Key: WGRSYLDDQMHWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This suggests that they could be used in the development of new cancer therapies.

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV activity . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed as anti-HIV-1 .

Antioxidant Activity

Indole derivatives are known to have antioxidant activity . This means they could potentially be used to combat oxidative stress in the body.

Antimicrobial and Antitubercular Activities

Indole derivatives have been found to possess antimicrobial and antitubercular activities . This suggests that they could be used in the treatment of various bacterial and tubercular infections.

properties

IUPAC Name

3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-15-22(23(27-31-15)17-10-5-6-12-19(17)25)24(30)29(16-8-3-4-9-16)14-20-18-11-7-13-21(18)28(2)26-20/h5-6,10,12,16H,3-4,7-9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRSYLDDQMHWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=NN(C4=C3CCC4)C)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide

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